5-{[2-(DIETHYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
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Overview
Description
5-{[2-(DIETHYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound belonging to the pyridopyrimidine class. It has a molecular formula of C18H19N5O4 and a molecular weight of 369.38 g/mol . This compound is known for its unique structure, which combines elements of pyrido[1,2-a]pyrimidine and diazinane-trione, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(DIETHYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the diethylamino and methylidene groups. The final step involves the formation of the diazinane-2,4,6-trione ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
5-{[2-(DIETHYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridopyrimidine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
5-{[2-(DIETHYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[2-(DIETHYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-{[2-(DIETHYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE include other pyridopyrimidine derivatives and diazinane-trione compounds .
Uniqueness
What sets this compound apart is its unique combination of structural elements, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N5O4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
5-[[2-(diethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H19N5O4/c1-4-22(5-2)14-11(9-12-15(24)20-18(27)21-16(12)25)17(26)23-8-6-7-10(3)13(23)19-14/h6-9H,4-5H2,1-3H3,(H2,20,21,24,25,27) |
InChI Key |
ISKJIZVDEMXIBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)NC(=O)NC3=O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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